molecular formula C23H33NO2S4 B14389890 1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one] CAS No. 87568-85-2

1,1'-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]

Cat. No.: B14389890
CAS No.: 87568-85-2
M. Wt: 483.8 g/mol
InChI Key: QBXGFDGTLBUZHH-UHFFFAOYSA-N
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Description

1,1’-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one]: is a complex organic compound featuring a central pyridine ring with two propylsulfanyl-substituted prop-2-en-1-one groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one] typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2,6-dicarboxylic acid and propylsulfanyl acetone.

    Condensation Reaction: The pyridine-2,6-dicarboxylic acid is first converted to its corresponding diacid chloride using thionyl chloride. This intermediate is then reacted with propylsulfanyl acetone in the presence of a base such as triethylamine to form the desired product.

    Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one] can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: The enone moieties can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted enones with various functional groups.

Scientific Research Applications

1,1’-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one] has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1,1’-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one] involves its ability to form stable complexes with metal ions. The pyridine ring acts as a coordinating site, while the enone moieties provide additional binding interactions. This compound can modulate the activity of metal-dependent enzymes and other biological targets by altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Pyridine-2,6-diyl)bis[3,3-bis(propylsulfanyl)prop-2-en-1-one] is unique due to its propylsulfanyl groups, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in catalysis and materials science, where specific interactions with metal ions and other substrates are crucial.

Properties

CAS No.

87568-85-2

Molecular Formula

C23H33NO2S4

Molecular Weight

483.8 g/mol

IUPAC Name

1-[6-[3,3-bis(propylsulfanyl)prop-2-enoyl]pyridin-2-yl]-3,3-bis(propylsulfanyl)prop-2-en-1-one

InChI

InChI=1S/C23H33NO2S4/c1-5-12-27-22(28-13-6-2)16-20(25)18-10-9-11-19(24-18)21(26)17-23(29-14-7-3)30-15-8-4/h9-11,16-17H,5-8,12-15H2,1-4H3

InChI Key

QBXGFDGTLBUZHH-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=CC(=O)C1=NC(=CC=C1)C(=O)C=C(SCCC)SCCC)SCCC

Origin of Product

United States

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